Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate
Overview
Description
“Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate” is a chemical compound with the molecular formula C9H9NO6 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate” is 227.17 . The InChI code for this compound is 1S/C9H9NO6/c1-15-8-4-6 (10 (13)14)5 (3-7 (8)11)9 (12)16-2/h3-4,11H,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate” is a solid at room temperature . The compound has a molecular weight of 227.17 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.Scientific Research Applications
Summary of the Application
Organic nonlinear optic (NLO) materials have potential applications in various fields such as holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .
Methods of Application or Experimental Procedures
The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method. The single crystal X-ray diffraction (XRD) and powder XRD analyses were used to identify the various functional groups present in the grown crystal . The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies, and the optical parameters were calculated . The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .
Results or Outcomes
The thermal (TG/DTA) analyses were used to investigate the melting and decomposition points of the grown 4-methoxy-2-nitroaniline single crystal . The Coats-Redfern and Horowitz-Metzger methods were used to calculate the kinetic and thermodynamic parameters like the activation energy (E), frequency factor (Z), enthalpy (ΔH*), entropy (ΔS*), and Gibbs free energy (ΔG*) . The Agilent LCR meter was used to analyze dielectric properties at various temperatures ranging from 40 to 120 °C and frequencies ranging from 100 Hz to 1 MHz . The nonlinear optical properties of 4-methoxy-2-nitroaniline were measured using the Z-scan technique, with 532 nm diode pumped continuous wave (CW) Nd:YAG laser .
Safety And Hazards
“Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, collect and arrange disposal, keeping the chemical in suitable and closed containers .
Future Directions
“Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate” is primarily used for research and development . Its future directions would largely depend on the outcomes of these research studies. One potential area of interest could be the preparation of pyrrolobenzodiazepines and antibody conjugates , as suggested by the use of a similar compound.
properties
IUPAC Name |
methyl 4-hydroxy-5-methoxy-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-8-3-5(9(12)16-2)6(10(13)14)4-7(8)11/h3-4,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKNLIAUOSEGNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634133 | |
Record name | Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate | |
CAS RN |
27883-60-9 | |
Record name | Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.